Amphoteronolide B

Physicochemical profiling logP membrane partitioning

Amphoteronolide B is the aglycone of the clinically vital antifungal Amphotericin B, belonging to the polyene macrolide class of antibiotics produced by Streptomyces nodosus. Chemically, it is characterized by a large macrolactone ring bearing a heptaene chromophore and multiple hydroxyl/methyl substituents (C₄₁H₆₂O₁₄, MW 778.93 g/mol).

Molecular Formula C41H62O14
Molecular Weight 778.9 g/mol
CAS No. 106799-07-9
Cat. No. B009748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphoteronolide B
CAS106799-07-9
Synonymsamphotericin B aglycone
amphoteronolide B
Molecular FormulaC41H62O14
Molecular Weight778.9 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)O
InChIInChI=1S/C41H62O14/c1-26-16-14-12-10-8-6-4-5-7-9-11-13-15-17-29(42)22-36-38(40(51)52)35(48)25-41(53,55-36)24-32(45)21-34(47)33(46)19-18-30(43)20-31(44)23-37(49)54-28(3)27(2)39(26)50/h4-17,26-36,38-39,42-48,50,53H,18-25H2,1-3H3,(H,51,52)/t26-,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,38+,39+,41+/m0/s1
InChIKeyVOPKRGFUUMVSHY-ZQCSYNFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amphoteronolide B (CAS 106799-07-9) – Polyene Macrolide Aglycone Procurement Guide


Amphoteronolide B is the aglycone of the clinically vital antifungal Amphotericin B, belonging to the polyene macrolide class of antibiotics produced by Streptomyces nodosus [1]. Chemically, it is characterized by a large macrolactone ring bearing a heptaene chromophore and multiple hydroxyl/methyl substituents (C₄₁H₆₂O₁₄, MW 778.93 g/mol) [2]. Unlike its glycosylated parent, Amphoteronolide B lacks the mycosamine sugar moiety at C-19, which fundamentally alters its physicochemical and biological profile and defines its specific utility as a synthetic intermediate, biosynthetic engineering substrate, and pharmacopeial impurity reference standard [3].

Why Amphoteronolide B Cannot Be Replaced by General Polyene Macrolides or Glycosylated Amphotericin B Analogs


Polyene macrolide antibiotics are not functionally interchangeable due to profound structure-driven differences in mechanism, toxicity, and regulatory acceptance. Amphoteronolide B occupies a unique space: as the deglycosylated aglycone, it exhibits fundamentally different membrane-binding thermodynamics (logP 3.8 vs. 2.1 for Amphotericin B) and lacks the mycosamine-dependent ion channel-forming activity that defines the parent drug's fungicidal potency . Consequently, it cannot substitute for Amphotericin B in antifungal therapy, nor can generic polyenes replicate its role as a synthetic precursor for novel glycorandomized analogs [1] or its identity as the specified Impurity 6 in pharmacopeial monographs for Amphotericin B drug substance . Selecting any other compound for these applications would introduce uncharacterized reactivity, invalidate analytical methods, or fail regulatory compliance.

Quantitative Differentiation Evidence for Amphoteronolide B vs. Amphotericin B and Related Aglycones


Enhanced Lipophilicity: LogP Shift of 1.7 Units Relative to Amphotericin B

Amphoteronolide B exhibits a significantly higher partition coefficient (logP = 3.8) compared to Amphotericin B (logP = 2.1), indicating a 1.7 log unit increase in lipophilicity upon removal of the mycosamine sugar . The calculated XLogP3 value of 3.6 confirms this trend [1]. This shift directly impacts organic solvent extractability, chromatographic retention (e.g., RP-HPLC), and membrane permeability predictions, making the aglycone behaviorally distinct in any in vitro or preparative workflow.

Physicochemical profiling logP membrane partitioning ADME prediction

Chemical Synthetic Utility: Validated Intermediate in the Total Synthesis of Amphotericin B

Amphoteronolide B was the direct precursor in the first total synthesis of Amphotericin B and has been independently targeted in formal total syntheses. Nicolaou et al. (1988) reported the preparation of Amphoteronolide B (compound 2) from protected Amphotericin B via a reproducible oxidative deglycosidation–reduction–deprotection sequence in three steps with an overall yield of approximately 78% from the protected intermediate [1]. This contrasts with Amphotericin B itself, which requires complex glycosidation steps for total synthesis and is not a viable intermediate for analog generation. The aglycone thus serves as a strategic branching point for semi-synthetic diversification that is unavailable when starting from the glycosylated natural product.

Total synthesis macrolide chemistry polyene antibiotics synthetic intermediate

Pharmaceutical Regulatory Identity: Specified Impurity 6 in Amphotericin B Drug Substance

Amphoteronolide B is explicitly listed as Amphotericin B Impurity 6 in pharmacopeial monographs (Chinese Pharmacopoeia 2020, European Pharmacopoeia 10.3) and is required as a reference standard for impurity profiling during ANDA submissions and commercial batch release [1]. In a comprehensive 2D-HPLC-QTOF/MS impurity profiling study, six specified impurities were structurally characterized, with Amphoteronolide B identified as one of the critical aglycone-related substances that must be resolved from the main Amphotericin B peak [1]. Regulatory guidelines typically require individual unspecified impurities to be ≤0.5% and total impurities ≤2.0% in Amphotericin B drug substance, necessitating a characterized, high-purity reference standard (≥80% by HPLC) of Amphoteronolide B for accurate quantitation [2][3].

Pharmaceutical quality control impurity profiling reference standards pharmacopeial compliance

Biosynthetic Engineering Substrate: Amphoteronolide B Enables Glycorandomization for Antifungal Drug Discovery

Amphoteronolide B (and its 8-deoxy congener) serves as the aglycone acceptor substrate for the AmphDI glycosyltransferase, which transfers mycosamine (or engineered sugars) to C-19 [1]. Hutchinson et al. (2010) demonstrated that heterologous expression of perosamine synthase (perDII) and perosaminyltransferase (perDI) genes in S. nodosus enabled biosynthesis of 19-(O)-perosaminyl-amphoteronolide B, a novel glycorandomized analog not accessible from Amphotericin B directly [2]. The aglycone substrate conversion efficiency was optimized through a hybrid glycosyltransferase chimera (AmphDI N-terminus fused to PerDI C-terminus), achieving efficient production that was not possible with the wild-type AmphDI alone [2]. In the glycosylation reaction direction, AmphDI showed a 4-fold higher conversion rate when using GDP-mannose (mycosamine surrogate) to glycosylate the aglycone compared to the reverse deglycosylation reaction [3].

Glycosyltransferase engineering biosynthetic pathway manipulation polyene diversification antifungal drug discovery

High-Value Application Scenarios for Amphoteronolide B Based on Quantitative Differentiation


Pharmaceutical Impurity Reference Standard for Amphotericin B ANDA/QC

Amphoteronolide B is the unequivocal Impurity 6 required by ChP 2020 and EP 10.3 for HPLC system suitability testing and impurity quantitation in Amphotericin B drug substance [1]. A characterized reference standard with certified purity (≥80% by HPLC) and full spectroscopic documentation (NMR, HRMS, IR) enables accurate calibration curve construction, retention time marker identification, and compliance with ICH Q3A thresholds, directly supporting ANDA filings and commercial batch release [2].

Semi-Synthetic Diversification of Amphotericin B Analogs via Aglycone Intermediate

Medicinal chemistry teams exploit the validated semi-synthetic route from Amphotericin B to Amphoteronolide B (~78% yield over three steps) to access the aglycone scaffold for subsequent structure-activity relationship (SAR) studies [3]. The aglycone's free C-19 hydroxyl group enables installation of alternative sugars, acyl groups, or protecting group patterns that are inaccessible on the fully glycosylated parent, facilitating the search for analogs with reduced nephrotoxicity while retaining antifungal potency.

Glycorandomized Polyene Library Generation via Chemoenzymatic Synthesis

Amphoteronolide B serves as the acceptor substrate for engineered glycosyltransferases (e.g., AmphDI–PerDI chimeras) to produce non-natural glycosylated polyenes such as 19-(O)-perosaminyl-amphoteronolide B [4]. The 4-fold enhanced forward glycosylation rate with GDP-mannose surrogate [5] demonstrates the aglycone's favorable kinetic profile for in vitro glycorandomization, enabling the generation of focused libraries for antifungal screening against resistant Candida and Aspergillus strains.

Physicochemical Profiling and Formulation Pre-Development Studies

With an experimental logP of 3.8 (ΔlogP = +1.7 vs. Amphotericin B) , Amphoteronolide B provides a well-defined lipophilic comparator for computational and experimental ADME models. Its distinct chromatographic behavior (longer RP-HPLC retention, changed solvent partition) makes it an ideal probe for validating extraction protocols, forced degradation studies, and lipid-based formulation screening where the contribution of the mycosamine moiety to solubility and stability must be deconvoluted from the polyene core.

Quote Request

Request a Quote for Amphoteronolide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.